(3S)-1-[(1-benzothiophen-2-yl)methyl]pyrrolidin-3-amine dihydrochloride
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Overview
Description
(3S)-1-[(1-benzothiophen-2-yl)methyl]pyrrolidin-3-amine dihydrochloride is a complex organic compound that features a benzothiophene moiety attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-[(1-benzothiophen-2-yl)methyl]pyrrolidin-3-amine dihydrochloride typically involves the formation of the benzothiophene ring followed by its attachment to the pyrrolidine ring. Common synthetic methods for benzothiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . These reactions often involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) or thioglycolic acid derivatives under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scalable versions of the aforementioned synthetic routes, optimized for yield and purity. This might include continuous flow reactors and the use of automated systems to ensure consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-[(1-benzothiophen-2-yl)methyl]pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Can occur at the benzothiophene ring or the pyrrolidine ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
(3S)-1-[(1-benzothiophen-2-yl)methyl]pyrrolidin-3-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of (3S)-1-[(1-benzothiophen-2-yl)methyl]pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene moiety is known to interact with various biological pathways, potentially modulating enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: A simpler analog with similar chemical properties.
Thiophene: Lacks the benzene ring but shares the sulfur-containing heterocycle.
Pyrrolidine: The core structure without the benzothiophene moiety.
Uniqueness
(3S)-1-[(1-benzothiophen-2-yl)methyl]pyrrolidin-3-amine dihydrochloride is unique due to the combination of the benzothiophene and pyrrolidine rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C13H18Cl2N2S |
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Molecular Weight |
305.3 g/mol |
IUPAC Name |
(3S)-1-(1-benzothiophen-2-ylmethyl)pyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C13H16N2S.2ClH/c14-11-5-6-15(8-11)9-12-7-10-3-1-2-4-13(10)16-12;;/h1-4,7,11H,5-6,8-9,14H2;2*1H/t11-;;/m0../s1 |
InChI Key |
USGNUXLBLVIQDZ-IDMXKUIJSA-N |
Isomeric SMILES |
C1CN(C[C@H]1N)CC2=CC3=CC=CC=C3S2.Cl.Cl |
Canonical SMILES |
C1CN(CC1N)CC2=CC3=CC=CC=C3S2.Cl.Cl |
Origin of Product |
United States |
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